2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is a chemical compound with the linear formula C11H8F3NO . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is represented by the InChI code: 1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) . The molecular weight of this compound is 227.19 .Physical And Chemical Properties Analysis
“2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is a white to yellow solid at room temperature .Scientific Research Applications
Anticorrosive Properties
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline and its derivatives are widely recognized for their anticorrosive properties. Quinoline derivatives, including those with hydroxyl, methoxy, amino, and nitro polar substituents, are known for their effective adsorption and formation of stable chelating complexes with metallic surfaces. This action prevents metallic corrosion and is primarily attributed to the high electron density of these compounds. They have been actively researched for their utility as anticorrosive materials in various industrial applications (Verma, Quraishi & Ebenso, 2020).
Biological Activities
Quinoline derivatives, including the 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, are central in medicinal chemistry due to their vast array of biological activities. They are found in compounds exhibiting antitumor, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties, among others. Their significant bioactivity makes them potential candidates for drug development and other therapeutic applications (Shang et al., 2018).
Optoelectronic Materials
The incorporation of quinoline derivatives into π-extended conjugated systems has shown promising potential in the creation of novel optoelectronic materials. These materials are valuable for applications related to photo- and electroluminescence, such as in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinoline and pyrimidine rings in these compounds contribute significantly to their luminescent and electroluminescent properties (Lipunova, Nosova, Charushin & Chupakhin, 2018).
properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJROJRNPOWDGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299215 |
Source
|
Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
CAS RN |
1828-96-2 |
Source
|
Record name | 1828-96-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.